Balanced Nanomolar Potency on BRD4 BD1 and BD2 Contrasts with JQ1's BD2 Selectivity
ZEN-3411 exhibits a balanced inhibitory profile against the first and second bromodomains of BRD4, with reported IC50 values of 0.05 μM for both BRD4(BD1) and BRD4(BD2) . In contrast, a primary literature study reports that the well-known BET inhibitor JQ1 is more potent on BD2 than BD1 under comparable AlphaLISA assay conditions (BD1 IC50: 111 ± 74 nM; BD2 IC50: 104 ± 64 nM) [1]. This indicates that ZEN-3411's near-equipotent inhibition of both domains is a differentiated functional profile.
| Evidence Dimension | Potency (IC50) against BRD4 BD1 and BD2 |
|---|---|
| Target Compound Data | BRD4(BD1) IC50: 0.05 μM; BRD4(BD2) IC50: 0.05 μM |
| Comparator Or Baseline | JQ1 (from Bui et al., 2022): BRD4(BD1) IC50: 0.111 ± 0.074 μM; BRD4(BD2) IC50: 0.104 ± 0.064 μM |
| Quantified Difference | ZEN-3411 is approximately 2.2-fold more potent on BD1 and 2.1-fold more potent on BD2 than the reported values for JQ1 in this study. Crucially, ZEN-3411 shows equipotent inhibition (ratio of ~1.0), whereas JQ1 is more potent on BD2. |
| Conditions | ZEN-3411 data source: vendor biochemical assay. JQ1 data source: Binding assay (AlphaLISA) as published in British Journal of Cancer, 2022 [1]. |
Why This Matters
For researchers studying pathways where both BRD4 BD1 and BD2 play non-redundant roles, the balanced inhibition profile of ZEN-3411 may provide a more comprehensive blockade than a BD2-selective inhibitor like JQ1.
- [1] Bui, M. H., Lin, X., Albert, D. H., Li, L., Lam, L. T., Faivre, E. J., ... & Hessler, P. (2022). BI 894999, a novel BET inhibitor: sensitivity in NUT carcinoma and other NUTM1-rearranged tumors. British Journal of Cancer, 126(6), 946-956. View Source
